Cas no 2137514-39-5 (tert-butyl N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-hydroxycyclohexyl]carbamate)
![tert-butyl N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-hydroxycyclohexyl]carbamate structure](https://ja.kuujia.com/scimg/cas/2137514-39-5x500.png)
tert-butyl N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-hydroxycyclohexyl]carbamate 化学的及び物理的性質
名前と識別子
-
- tert-butyl N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-hydroxycyclohexyl]carbamate
- EN300-1162004
- 2137514-39-5
-
- インチ: 1S/C16H27N3O3/c1-10-8-11(2)19(18-10)14-9-12(20)6-7-13(14)17-15(21)22-16(3,4)5/h8,12-14,20H,6-7,9H2,1-5H3,(H,17,21)
- InChIKey: NLNNCNMFWIHXRD-UHFFFAOYSA-N
- ほほえんだ: OC1CCC(C(C1)N1C(C)=CC(C)=N1)NC(=O)OC(C)(C)C
計算された属性
- せいみつぶんしりょう: 309.20524173g/mol
- どういたいしつりょう: 309.20524173g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 22
- 回転可能化学結合数: 4
- 複雑さ: 397
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 3
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2
- トポロジー分子極性表面積: 76.4Ų
tert-butyl N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-hydroxycyclohexyl]carbamate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1162004-0.05g |
tert-butyl N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-hydroxycyclohexyl]carbamate |
2137514-39-5 | 0.05g |
$744.0 | 2023-06-08 | ||
Enamine | EN300-1162004-0.1g |
tert-butyl N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-hydroxycyclohexyl]carbamate |
2137514-39-5 | 0.1g |
$779.0 | 2023-06-08 | ||
Enamine | EN300-1162004-0.25g |
tert-butyl N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-hydroxycyclohexyl]carbamate |
2137514-39-5 | 0.25g |
$814.0 | 2023-06-08 | ||
Enamine | EN300-1162004-2.5g |
tert-butyl N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-hydroxycyclohexyl]carbamate |
2137514-39-5 | 2.5g |
$1735.0 | 2023-06-08 | ||
Enamine | EN300-1162004-1.0g |
tert-butyl N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-hydroxycyclohexyl]carbamate |
2137514-39-5 | 1g |
$884.0 | 2023-06-08 | ||
Enamine | EN300-1162004-0.5g |
tert-butyl N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-hydroxycyclohexyl]carbamate |
2137514-39-5 | 0.5g |
$849.0 | 2023-06-08 | ||
Enamine | EN300-1162004-5.0g |
tert-butyl N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-hydroxycyclohexyl]carbamate |
2137514-39-5 | 5g |
$2566.0 | 2023-06-08 | ||
Enamine | EN300-1162004-10.0g |
tert-butyl N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-hydroxycyclohexyl]carbamate |
2137514-39-5 | 10g |
$3807.0 | 2023-06-08 |
tert-butyl N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-hydroxycyclohexyl]carbamate 関連文献
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Tim Hupfeld,Soma Salamon,Joachim Landers,Jochen Schmidt,Heiko Wende,Stephan Barcikowski,Bilal Gökce J. Mater. Chem. C, 2020,8, 12204-12217
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Jose L. Garcia-Cordero,Sebastian J. Maerkl Lab Chip, 2014,14, 2642-2650
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Yang Li,Ziling Chang,Fangmin Huang,Pengyan Wu,Huacong Chu,Jian Wang Dalton Trans., 2018,47, 9267-9273
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Aixin Song,Jinglin Shen,Han Zhang,Zhaohua Song RSC Adv., 2015,5, 75589-75599
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6. 3D nanostructured WO3/BiVO4 heterojunction derived from Papilio paris for efficient water splitting†Chao Yin,Shenmin Zhu,Di Zhang RSC Adv., 2017,7, 27354-27360
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Kumaresh Ghosh,Debojyoti Tarafdar,Asmita Samadder,Anisur Rahman Khuda-Bukhsh RSC Adv., 2014,4, 58530-58535
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8. A broadband aggregation-independent plasmonic absorber for highly efficient solar steam generation†Zhongming Huang,Shengliang Li,Xiao Cui,Yingpeng Wan,Yafang Xiao,Shuang Tian,Hui Wang,Xiaozhen Li,Qi Zhao,Chun-Sing Lee J. Mater. Chem. A, 2020,8, 10742-10746
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Shuo Wu,Wendou Zhang,Qi Yang,Qing Wei,Gang Xie,Sanping Chen,Shengli Gao CrystEngComm, 2019,21, 583-588
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Haibo Tang,Xinlong Tian,Junming Luo,Jianhuang Zeng,Yingwei Li,Huiyu Song,Shijun Liao J. Mater. Chem. A, 2017,5, 14278-14285
tert-butyl N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-hydroxycyclohexyl]carbamateに関する追加情報
Recent Advances in the Study of tert-butyl N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-hydroxycyclohexyl]carbamate (CAS: 2137514-39-5)
The compound tert-butyl N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-hydroxycyclohexyl]carbamate (CAS: 2137514-39-5) has recently garnered significant attention in the field of chemical biology and medicinal chemistry. This molecule, characterized by its unique pyrazole and carbamate functional groups, has shown promising potential in various therapeutic applications, including anti-inflammatory and anticancer research. The following sections provide a comprehensive overview of the latest research findings related to this compound, focusing on its synthesis, biological activity, and potential clinical applications.
Recent studies have highlighted the synthetic versatility of tert-butyl N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-hydroxycyclohexyl]carbamate. Researchers have developed optimized synthetic routes to improve yield and purity, which are critical for its application in drug development. The compound's structure, featuring a pyrazole ring and a carbamate group, allows for diverse chemical modifications, enabling the exploration of structure-activity relationships (SAR) to enhance its pharmacological properties. These advancements have paved the way for the development of novel derivatives with improved efficacy and reduced toxicity.
In terms of biological activity, tert-butyl N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-hydroxycyclohexyl]carbamate has demonstrated significant anti-inflammatory effects in preclinical models. Mechanistic studies suggest that the compound modulates key inflammatory pathways, including the NF-κB and MAPK signaling cascades, which are implicated in chronic inflammatory diseases. Additionally, its potential as an anticancer agent has been explored, with findings indicating that it induces apoptosis in various cancer cell lines while sparing normal cells. These properties make it a promising candidate for further development in oncology and immunology.
Despite these promising findings, challenges remain in the clinical translation of tert-butyl N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-hydroxycyclohexyl]carbamate. Issues such as bioavailability, metabolic stability, and potential off-target effects need to be addressed through further pharmacokinetic and pharmacodynamic studies. However, the compound's unique chemical scaffold and demonstrated biological activities provide a solid foundation for future research. Collaborative efforts between chemists, biologists, and clinicians will be essential to unlock its full therapeutic potential.
In conclusion, tert-butyl N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-hydroxycyclohexyl]carbamate (CAS: 2137514-39-5) represents a promising molecule in the field of medicinal chemistry. Its synthetic accessibility, diverse biological activities, and potential for structural optimization make it a valuable candidate for drug development. Continued research efforts are expected to yield deeper insights into its mechanisms of action and clinical applications, ultimately contributing to the advancement of novel therapeutics for inflammatory and neoplastic diseases.
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